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ISAS2 protein

Cat. No.: B1176732
CAS No.: 156348-47-9
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Description

Overview of Protein Identity and Nomenclature Complexity

The dual usage of the term "ISAS2 protein" highlights the challenges in biological nomenclature, where similar identifiers can arise for proteins with convergent or entirely unrelated evolutionary histories and functions.

In academic discourse, "this compound" may refer to either a prokaryotic transposase, typically associated with insertion sequences (IS) in bacteria, or a eukaryotic protein involved in the intricate process of iron-sulfur cluster assembly, often denoted as ISA2 or ISCA2. This dual identity necessitates careful attention to the organism and context when encountering this term.

In prokaryotes, ISAS2 is a transposase enzyme encoded by the insertion sequence ISAS2. ontosight.ai Insertion sequences are the simplest type of transposable elements, containing only the genetic information required for their own movement. nih.govwikipedia.org ISAS2, as a transposase, catalyzes the "jumping" or transposition of the ISAS2 element within the bacterial genome. ontosight.aipearson.com This movement can occur through a "cut and paste" mechanism, where the element is excised from one location and inserted elsewhere. us.es The ISAS2 insertion sequence typically contains inverted repeat sequences at its ends, which are recognized by the ISAS2 transposase. wikipedia.orgpearson.com Studies have identified ISAS2 in bacteria such as Aeromonas salmonicida, where it is associated with genomic plasticity. ontosight.aitandfonline.com The blaFOX-5 gene, encoding an AmpC-type β-lactamase conferring antibiotic resistance, has been found adjacent to a region with high homology to the ISAS2 transposase from Aeromonas salmonicida, suggesting a role for ISAS2 in the dissemination of antibiotic resistance genes. asm.org ISAS2 shows similarities to transposases belonging to the IS30 family. nih.govasm.org

In eukaryotes, ISA2 (or ISCA2, the human designation) is a mitochondrial protein involved in the assembly of iron-sulfur (Fe/S) clusters. genecards.orguniprot.orgnih.govuniprot.org Iron-sulfur clusters are essential cofactors for a wide range of proteins involved in vital cellular processes, including electron transport, metabolism, DNA replication and repair, and gene regulation. nih.govfrontiersin.orgnih.govebi.ac.uk The eukaryotic iron-sulfur cluster assembly machinery is primarily located in the mitochondria and is essential for the maturation of both mitochondrial and extramitochondrial Fe/S proteins. frontiersin.orgnih.govnih.gov Human ISCA2 is an A-type iron-sulfur cluster protein found in mitochondria and appears to be involved in the maturation of mitochondrial iron-sulfur proteins. genecards.orgnih.gov Yeast Saccharomyces cerevisiae Isa2 and its human homolog ISCA2 are components of the mitochondrial iron-sulfur cluster assembly system. uniprot.orgnih.govasm.org These proteins, along with ISCA1 and IBA57, are crucial for the late stages of mitochondrial [4Fe-4S] cluster assembly. frontiersin.orgnih.govnih.govbiorxiv.orgmdpi.com

Delineation of Prokaryotic Insertion Sequence Transposase (ISAS2)

Broad Biological Significance and Research Trajectories

Despite the terminological overlap, the biological significance and research focus for prokaryotic ISAS2 and eukaryotic ISA2/ISCA2 diverge considerably, reflecting their distinct roles in cellular life.

Prokaryotic ISAS2 transposases play a significant role in shaping bacterial genomes through transposition. This movement can lead to insertions, deletions, inversions, and translocations, contributing to genetic variation. us.es The insertion of IS elements, including ISAS2, can disrupt genes, alter gene expression, and facilitate the movement of other genetic material, such as antibiotic resistance genes. ontosight.ainih.govnih.gov This genomic plasticity driven by transposases like ISAS2 is a key factor in bacterial evolution and adaptation, particularly in the development of antibiotic resistance and virulence. ontosight.ai Research on ISAS2 in bacteria like Aeromonas salmonicida focuses on understanding its contribution to the bacterium's ability to adapt to different environments and cause disease. ontosight.ai

Eukaryotic ISA2/ISCA2 proteins are integral to the fundamental process of iron-sulfur cluster biogenesis, which is essential for the function of numerous cellular proteins. genecards.orgnih.govnih.govfrontiersin.orgnih.gov Research on ISA2/ISCA2 focuses on its specific role within the mitochondrial iron-sulfur assembly machinery, particularly in the formation and transfer of [4Fe-4S] clusters. nih.govnih.govacs.orgnih.gov Studies in yeast and human cells have shown that ISA2/ISCA2, in conjunction with ISCA1 and IBA57, is required for the maturation of mitochondrial [4Fe-4S] proteins like aconitase, respiratory complex I, and lipoic acid synthase. nih.govbiorxiv.org Defects in ISCA2 have been linked to severe human disorders, such as multiple mitochondrial dysfunction syndrome 4, characterized by neurological abnormalities and deficiencies in mitochondrial respiration. genecards.orgnih.govnih.govfrontiersin.org Research also explores the structural properties of ISCA2 and its interactions with other components of the Fe/S assembly machinery. nih.govmdpi.comacs.org

Properties

CAS No.

156348-47-9

Molecular Formula

C16H15ClN4O2

Synonyms

ISAS2 protein

Origin of Product

United States

Isas2 Transposase: Mechanisms, Regulatory Dynamics, and Biological Impact in Prokaryotes

Genomic Context and Evolutionary Distribution of ISAS2 Elements

ISAS2 elements are a type of insertion sequence found in prokaryotic genomes. Their presence, copy number, and integration sites provide insights into their evolutionary history and impact on host bacteria.

Identification in Specific Bacterial Species (e.g., Aeromonas salmonicida)

The ISAS2 protein is primarily associated with Aeromonas salmonicida, a Gram-negative bacterium responsible for furunculosis in fish ontosight.ai. This bacterium is commonly found in aquatic environments and the this compound, encoded by the ISAS2 insertion sequence, is a DNA-transposing enzyme crucial for the movement of the IS element within the bacterium's genome ontosight.ai. The presence and activity of ISAS2 in A. salmonicida contribute to the bacterium's evolution and adaptation, including the development of antibiotic resistance and virulence ontosight.ai. ISAS2 has been found as an insertion in the vapA gene of Aeromonas salmonicida, which encodes a major virulence factor (A-layer protein) biotoul.fr.

Classification within Insertion Sequence Element Families (e.g., IS3 family)

Insertion sequences are classified into families based on characteristics such as genetic organization, similarities in transposase enzymes, features of their terminal inverted repeats, and the target site duplication generated upon insertion nih.govresearchgate.net. The ISAS2 insertion element is classified within the IS3 family biotoul.frvulcanchem.comnih.govasm.org. Members of the IS3 family, including ISAS2, typically contain a transposase gene flanked by inverted repeat sequences peerj.comnih.gov. The ISAS2 transposase shows sequence similarity to other transposases within the IS30 family, such as IS4551, IS30, IS1086, and IS6770 asm.org.

Analysis of Copy Number and Genomic Integration Sites

ISAS2 is present in multiple copies within the Aeromonas salmonicida genome vulcanchem.com. While present in multiple copies, the copy number is typically relatively low compared to some other insertion sequences vulcanchem.com. Analysis of integration sites reveals that ISAS2, along with ISAS1, can transpose into genes like vapA and abcA in A. salmonicida, which are essential for the proper assembly and display of the A-layer nih.gov. The transposition of ISAS1 and ISAS2 in these genes can lead to gene inactivation and a loss of virulence nih.gov. The insertion of an IS element via transposition can cause a duplication of the insertion site in the target DNA nih.govinflibnet.ac.in.

Molecular Mechanisms of ISAS2-Mediated Transposition

Transposition mediated by ISAS2 involves the enzymatic activity of its transposase protein and the recognition of specific DNA sequences.

Enzymatic Activity of the ISAS2 Transposase Protein

The this compound functions as a DNA-transposing enzyme, catalyzing the movement of the ISAS2 element ontosight.ai. Transposases are crucial for the mobility of transposable elements, facilitating their insertion into new genomic locations pearson.com. The transposition process generally involves the transposase making staggered cuts in the target DNA and joining the ends of the transposable element to the cleaved target site inflibnet.ac.in. This process results in single-strand gaps at the target site, which are subsequently filled by host cell enzymes, leading to a duplication of the target site flanking the inserted element inflibnet.ac.in. The ISAS2 transposase, like other transposases, mediates this cut-and-paste or copy-and-paste mechanism of transposition inflibnet.ac.inpearson.com.

Recognition of Inverted Repeat Sequences

ISAS2 elements are characterized by the presence of inverted repeat (IR) sequences at their termini peerj.comnih.gov. These terminal inverted repeats are crucial for the transposition process, serving as recognition sites for the ISAS2 transposase nih.govpeerj.com. The ISAS2 insertion sequence is 1,084 base pairs in length and has imperfect terminal inverted repeats of 29 base pairs at its boundaries vulcanchem.com. Inverted repeats in insertion sequences can often be divided into functional domains, with one domain involved in transposase binding and another, including the terminal nucleotides, involved in the cleavage and strand transfer reactions necessary for transposition nih.gov.

DNA Cleavage and Excision Processes

Transposition mediated by DNA transposases like ISAS2 often follows a "cut-and-paste" mechanism. cuni.czfrontiersin.org This process involves the excision of the IS element from its donor DNA site and its subsequent insertion into a new target site. cuni.czfrontiersin.orgvulcanchem.com The excision step typically begins with the transposase making staggered double-strand breaks at the ends of the IS element. cuni.cz These breaks liberate the IS element from the flanking donor DNA. cuni.czfrontiersin.org

In the cut-and-paste mechanism, the transposase catalyzes cleavage reactions at the 3' ends of the element, exposing free 3'-OH groups. cuni.cznih.gov These exposed 3'-OH ends are critical for the subsequent attack on the target DNA. cuni.cznih.gov The precise mechanism of double-strand break generation can vary among different cut-and-paste transposases. nih.gov Some transposases may initially cleave one strand and then generate the second strand break through different pathways, including the formation of hairpin structures at the element ends. youtube.comcuni.cz

Target Site Selection and Duplication upon Integration

Following excision, the ISAS2 transposase mediates the integration of the element into a new target DNA site. vulcanchem.com The selection of target sites by transposases is not entirely random, although the degree of selectivity varies among different elements. scilit.com Some transposases exhibit considerable target site selectivity, while others show less obvious preference. scilit.com The integration process involves the attack of the exposed 3'-OH ends of the transposon at staggered positions on the target DNA. cuni.cznih.gov

A hallmark of many DNA transposition events, including those mediated by IS elements, is the creation of a target site duplication (TSD) upon integration. cuni.cznih.gov This occurs because the staggered cuts made in the target DNA are subsequently filled in by host DNA polymerase and sealed by DNA ligase, resulting in a direct repeat of the target DNA sequence flanking the newly inserted IS element. youtube.comcuni.cz The length of the TSD is characteristic of the specific IS element. nih.gov

Formation and Role of Circular DNA Intermediates in Translocation

While the cut-and-paste mechanism is prevalent, some IS elements, particularly those belonging to the IS3 family, which includes ISAS2, can utilize circular DNA intermediates during transposition. nih.govnih.gov The formation of these circular intermediates can occur through different pathways. nih.gov For some IS3 family members, a frequent product is a molecule in which only one transposon DNA strand is circularized, mediated by the transposase. nih.gov These single-stranded circular molecules may then be processed into double-stranded transposon circles. nih.gov

The formation of circular intermediates can facilitate the translocation of the IS element, particularly in copy-and-paste mechanisms where the element is duplicated rather than excised from the donor site. youtube.comnih.gov In some cases, these circular intermediates can carry accessory genes, contributing to the spread of these genes within bacterial populations. nih.gov For example, a novel transposon, Tn6518, containing mcr-3 variants, was found to be flanked by ISAS2 elements and hypothesized to undergo translocation via a circular intermediate with the assistance of ISAS2. nih.gov

Functional Roles in Bacterial Physiology and Pathogenesis

ISAS2, as a mobile genetic element, plays a significant role in shaping bacterial genomes and influencing various aspects of bacterial biology, including physiology and pathogenesis. ontosight.aitandfonline.com

Contribution to Bacterial Genome Plasticity and Evolution

Insertion sequences like ISAS2 are major contributors to bacterial genome plasticity and evolution. tandfonline.comunil.chbiorxiv.org Their ability to transpose and insert into new locations can lead to genomic rearrangements, including deletions, inversions, and duplications. bioinnovatise.comelifesciences.org These rearrangements, mediated by IS elements, are a significant driving force behind bacterial evolution. nih.govbiorxiv.org The presence of a high content of mobile genetic elements in a bacterium's genome, such as ISAS2 in Aeromonas salmonicida, can lead to frequent rearrangements and rapid evolution. tandfonline.com

ISAS2-mediated genomic rearrangements can impact bacterial adaptation and diversification. vulcanchem.comunil.ch Studies on A. salmonicida have shown that ISAS2 is involved in gene inactivation and plasmid rearrangements, contributing to the bacterium's genomic plasticity. tandfonline.comnih.gov

Impact on Gene Expression and Disruption through Insertion

The insertion of ISAS2 into a bacterial genome can have a direct impact on gene expression and can lead to gene disruption. tandfonline.combioinnovatise.comelifesciences.org When ISAS2 inserts into the coding region of a gene, it can disrupt the reading frame, resulting in a nonfunctional or altered protein. bioinnovatise.com This type of insertion often leads to loss-of-function mutations. bioinnovatise.com

Furthermore, ISAS2 can insert into regulatory regions, such as promoters or enhancers, affecting the transcription of nearby genes. bioinnovatise.comelifesciences.org Such insertions can alter gene expression levels or patterns, leading to significant phenotypic consequences. bioinnovatise.comelifesciences.org The disruption of genes by IS insertions is a documented phenomenon in bacteria. tandfonline.comnih.gov

Association with Virulence Factor Modulation (e.g., A-layer subunit genes, other virulence genes)

ISAS2 has been specifically associated with the modulation of virulence factors in Aeromonas salmonicida, a bacterium known to cause furunculosis in fish. ontosight.ainih.gov The insertion of ISAS2 into genes encoding virulence factors can lead to their inactivation or altered expression, impacting the bacterium's pathogenicity. ontosight.ainih.gov

A notable example is the disruption of the vapA gene, which encodes the A protein involved in the formation of the A-layer, a key virulence factor in A. salmonicida. tandfonline.comnih.gov Transposition of ISAS1 and ISAS2 can lead to the inactivation of vapA. tandfonline.comnih.gov ISAS1 has also been found to insert into abcA, a gene downstream of vapA involved in O-polysaccharide synthesis and transport, which also affects A-layer formation. nih.gov

Involvement in the Development of Antibiotic Resistance

Insertion sequences (ISs), including ISAS2, play a significant role in the evolution and dissemination of antibiotic resistance in bacteria. ontosight.aifrontiersin.orgasm.orgbiorxiv.org IS elements can contribute to antibiotic resistance in several ways. Their transposition can disrupt genes, including those involved in susceptibility to antibiotics. ontosight.ainih.gov More significantly, IS elements are frequently found flanking antibiotic resistance genes, forming composite transposons. frontiersin.orgbiorxiv.org The movement of these composite transposons, mediated by the transposase activity of the IS elements, can facilitate the transfer of antibiotic resistance genes to new locations within the genome or to other genetic elements like plasmids, which can then be horizontally transferred between bacteria. frontiersin.orgasm.orgembl.org

In Aeromonas salmonicida, the ISAS2 insertion sequence has been identified as a key factor in the development of antibiotic resistance. ontosight.ai Studies have shown that ISAS2 can be inserted into genes, potentially altering their function and contributing to a resistant phenotype. nih.gov For instance, ISAS2 insertions have been observed within the large plasmid pAsa4 in A. salmonicida, a plasmid known to carry genes conferring resistance to multiple antibiotics. peerj.com The plasticity of such plasmids, influenced by IS elements like ISAS2, can contribute to the dissemination of antimicrobial-resistant A. salmonicida. peerj.com

Influence on Bacterial Biofilm Formation and Surface Adherence

Beyond antibiotic resistance, the this compound and its associated insertion sequence can also influence the ability of bacteria to form biofilms and adhere to surfaces. ontosight.ai Biofilm formation is a crucial aspect of bacterial life, contributing to persistence, protection from environmental stresses (including antibiotics), and colonization. nih.gov Mobile genetic elements, including IS, contribute to the genomic plasticity that can impact a bacterium's capacity for biofilm formation. asahigaoka-clinic.ne.jp

In Aeromonas salmonicida, the this compound is specifically noted for its influence on biofilm formation and surface adherence, which can affect the bacterium's ability to cause disease in fish. ontosight.ai While the precise mechanisms by which ISAS2 impacts biofilm formation are still being elucidated, its ability to mediate genomic rearrangements can potentially affect the expression or integrity of genes involved in the production of extracellular polymeric substances, fimbriae, adhesins, or regulatory pathways controlling the transition between planktonic and sessile lifestyles. nih.gov

Regulation of ISAS2 Transposase Activity

The transposition activity of ISAS2, like other insertion sequences, is subject to regulation to prevent excessive genomic disruption, which can be deleterious to the host cell. asm.orgunesp.br While specific regulatory mechanisms for ISAS2 are not extensively detailed in the provided information, general principles of transposase regulation in prokaryotes offer insights. The transposition of ISAS2 appears to be regulated. vulcanchem.com

Environmental Stimuli Influencing Transposition Frequency (e.g., Temperature Elevation)

Environmental factors can influence the frequency of transposition of insertion sequences. While direct evidence specifically linking temperature elevation to increased ISAS2 transposition frequency is limited in the search results, stressful environmental conditions have been associated with IS-mediated genomic rearrangements and loss of virulence in Aeromonas salmonicida, which involves ISAS1 and ISAS2 transposition. nih.govresearchgate.net This suggests that environmental stress, which can include temperature fluctuations, may act as a stimulus influencing ISAS2 activity. Studies on A. salmonicida have observed ISAS1 and ISAS2 transposing into genes essential for A-layer formation (vapA and abcA) under stressful conditions, leading to a loss of virulence. nih.govresearchgate.net This indicates a potential link between environmental cues and the activation or increased frequency of ISAS2 transposition as part of the bacterium's adaptive response.

Intrinsic Cellular Regulatory Mechanisms

Intrinsic cellular mechanisms also regulate transposase activity. These mechanisms can act at various levels, including transcription, translation, and protein activity. Some transposases require programmed frameshifting during translation to produce the active enzyme, effectively controlling the amount of functional transposase produced. asm.org The formation of specific nucleoprotein complexes, known as transpososomes, is essential for transposition, and the assembly and architecture of these complexes can be regulated. unesp.brinstruct-eric.org Some regulatory mechanisms involve the transposase binding to its recognition sequences in a way that prevents cleavage until the correct complex is formed. unesp.br Additionally, host-transposon interactions and the involvement of host cellular machinery, such as DNA replication, can influence transposition frequency and target site selection. mdpi.com Over-expression inhibition, where high concentrations of the transposase can reduce transposition levels, has also been observed for some transposons, although its relevance to prokaryotic elements like ISAS2 requires further investigation. unesp.br

Methodological Approaches for Studying ISAS2 Transposase

Studying ISAS2 transposase and its impact involves a range of molecular biology and genomic techniques.

Genetic and Genomic Characterization Techniques (e.g., PCR Amplification, Southern Blot Hybridization, Whole Genome Sequencing, Bioinformatic Analysis)

Genetic and genomic characterization techniques are fundamental to understanding ISAS2. Polymerase Chain Reaction (PCR) is widely used for the amplification of specific DNA sequences, allowing for the detection of the ISAS2 element or its insertion sites. genomicsengland.co.uknih.gov PCR-based methods can also be used to investigate the presence and distribution of ISAS2 in different bacterial strains.

Southern blot hybridization is a classical technique used to detect specific DNA sequences within a sample of fragmented DNA. nih.govaddgene.orghee.nhs.uk This method can be applied to determine the copy number of ISAS2 within a genome, analyze restriction fragment length polymorphisms caused by ISAS2 insertions, and confirm transposition events by identifying the element at new genomic locations. nih.govhee.nhs.uk While labor-intensive, Southern blotting can be particularly useful for detecting large insertions or rearrangements that might be missed by PCR alone. genomicsengland.co.ukhee.nhs.uk

Whole Genome Sequencing (WGS) has become a powerful tool for the comprehensive characterization of bacterial genomes and the identification of mobile genetic elements like ISAS2. nih.govfrontiersin.org WGS allows for the determination of the complete sequence of a bacterial genome, enabling researchers to identify all copies of ISAS2, determine their precise insertion sites, and analyze the surrounding genomic context. frontiersin.org

Protein Expression Analysis (e.g., In Vitro Transcription-Translation, Western Blot, Proteomics)

Analyzing the expression of the this compound is crucial for understanding its activity and regulation within the bacterial cell. Several techniques are employed for this purpose, including in vitro transcription-translation systems, Western blot analysis, and proteomics approaches.

In vitro transcription-translation systems provide a cell-free environment to synthesize proteins from a DNA template. These systems, such as those based on E. coli S30 extracts, contain the necessary cellular machinery for both transcription and translation. neb.comnih.govthermofisher.com Studies utilizing an E. coli S30 transcription-translation system have demonstrated the production of proteins presumed to be the ISAS2 transposase, observed as distinct bands with molecular weights of approximately 38,000 and 39,000 Daltons. vulcanchem.combiotoul.fr This technique is valuable for confirming that the ISAS2 gene encodes a functional protein and for initial characterization of its size. thermofisher.comneb.com

Western blot analysis is a widely used technique for detecting specific proteins in a complex sample. thermofisher.comazurebiosystems.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies that bind to the target protein for detection. thermofisher.comazurebiosystems.com Western blot analysis using specific antibodies against the this compound has been employed to analyze its expression levels. vulcanchem.com This method allows for the identification of the protein based on its size and its presence in different cellular fractions or under varying conditions. azurebiosystems.com

Proteomics approaches, which involve the large-scale study of proteins, are also applied to investigate ISAS2 expression and its cellular context. Techniques combining mass spectrometry with bioinformatic analysis enable the identification and quantification of proteins within a sample. vulcanchem.comrikengenesis.jp Label-free protein quantitation coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent bioinformatic analysis has been used in studies involving Aeromonas, providing insights into differentially expressed proteins under various conditions. fisheries.org While specific detailed findings on this compound abundance using these methods were not extensively detailed in the provided snippets, proteomics offers a powerful way to assess ISAS2 expression levels globally and identify potential post-translational modifications or interacting partners. rikengenesis.jpnih.gov

Investigation of Protein-DNA Interactions

As a DNA transposase, the this compound's function is intrinsically linked to its interaction with DNA, specifically the ISAS2 element's terminal inverted repeats (TIRs) and target DNA sequences. ontosight.aiinstruct-eric.org Investigating these protein-DNA interactions is fundamental to understanding the mechanism of ISAS2 transposition.

Transposases typically bind to the TIRs flanking the mobile genetic element they mobilize. instruct-eric.org This binding is a critical initial step in the transposition process, often leading to the formation of a protein-DNA complex that facilitates excision and insertion. instruct-eric.org While specific studies detailing the precise binding sites or complex structures of the ISAS2 transposase were not prominently featured in the search results, general principles of transposase-DNA interaction apply. For example, the IstA transposase from the IS21 family, which ISAS2 belongs to or is related to, is known to bind to specific TIR repeats and form higher-order oligomeric complexes to bridge the transposon ends. instruct-eric.org

Techniques such as DNA footprinting are commonly used to map the specific DNA sequences that a protein binds to. nih.gov This method involves using a nuclease to digest DNA in the presence and absence of the binding protein; the regions protected from digestion indicate the protein binding sites. nih.gov Electrophoretic mobility shift assays (EMSA) can also be used to demonstrate protein-DNA binding and study the formation of protein-DNA complexes. These methods, while not explicitly detailed for ISAS2 in the provided text, represent the standard approaches for investigating the interaction between a transposase like ISAS2 and its DNA substrates.

Isa2/isca2 Protein: Role in Iron Sulfur Cluster Biogenesis and Eukaryotic Cellular Processes

Functional Significance in Iron-Sulfur Cluster Assembly

ISCA2 is a key player in the intricate process of assembling Fe-S clusters, particularly within the mitochondrial compartment. Its functions are integral to ensuring the proper maturation and function of numerous mitochondrial proteins that rely on these vital cofactors.

Involvement in Mitochondrial Iron-Sulfur Protein Maturation

ISCA2 is primarily involved in the maturation of mitochondrial iron-sulfur proteins. genecards.orguniprot.org Studies have shown that depletion of ISCA2 in human cells leads to diminished activity of several mitochondrial enzymes that contain [4Fe-4S] clusters, such as aconitase and components of the respiratory chain complex I. molbiolcell.orgnih.govresearchgate.net This highlights its essential role in the final stages of delivering or assembling Fe-S clusters onto their target proteins within the mitochondria.

Specificity for [4Fe-4S] Cluster Assembly

Research indicates that ISCA2, along with ISCA1 and IBA57, is specifically required for the maturation of mitochondrial proteins containing [4Fe-4S] clusters. molbiolcell.orgnih.govencyclopedia.pub In contrast, the maturation of [2Fe-2S] proteins, such as ferrochelatase, appears to be unaffected by the depletion of ISCA2. molbiolcell.orgnih.gov This suggests a dedicated role for ISCA2 in the biosynthetic pathway leading to the formation and insertion of the more complex [4Fe-4S] clusters.

Interaction with Core Iron-Sulfur Cluster Assembly (ISC) Machinery

ISCA2 interacts with several components of the core mitochondrial ISC assembly machinery. It forms a heterodimeric complex with ISCA1, which is considered the functional unit for assembling [4Fe-4S] clusters. yeastgenome.orgresearchgate.netresearchgate.net ISCA2 also interacts with IBA57, and this interaction is stabilized by a [2Fe-2S] cluster. acs.org

The core ISC machinery involves a complex interplay of proteins:

NFS1-ISD11: The cysteine desulfurase complex (NFS1) interacts with ISD11 to mobilize sulfur from cysteine, a crucial step in Fe-S cluster synthesis. frontiersin.orgnsj.org.sanih.govmdpi.com

Frataxin (FXN): Frataxin interacts with the NFS1-ISCU complex and promotes the transfer of sulfur from NFS1 to the scaffold protein ISCU. nsj.org.saresearchgate.netuniprot.orgmdpi.commdpi.com

Ferredoxin (e.g., FDX2): Mitochondrial ferredoxin, such as FDX2, provides the necessary electrons for the reductive steps in Fe-S cluster assembly, including the formation of [2Fe-2S] clusters on ISCU and the subsequent conversion to [4Fe-4S] clusters on the ISCA1-ISCA2 complex. nsj.org.saencyclopedia.pubnih.govresearchgate.net

Hsp70 Chaperones (e.g., HSPA9) and DnaJ-like Co-chaperones (e.g., HSC20/TIM14): These chaperones are involved in the transfer of [2Fe-2S] clusters from the ISCU scaffold to downstream proteins, including the A-type proteins like ISCA1 and ISCA2. nsj.org.sanih.govnih.gov

While ISCA2 interacts with ISCA1 and IBA57 in the later stages, its precise interactions with the earlier core machinery components like NFS1-ISD11, Frataxin, Ferredoxin, and the Hsp70 system are part of the broader, interconnected ISC pathway that facilitates the flow of iron and sulfur towards the assembly of the final clusters.

Role as a Scaffold Protein for De Novo Iron-Sulfur Cluster Synthesis

The ISCA1-ISCA2 heterodimer is proposed to function as a scaffold for the de novo assembly of [4Fe-4S] clusters. researchgate.netresearchgate.netensembl.org This process involves the reductive coupling of two [2Fe-2S] clusters, which are typically donated by the monothiol glutaredoxin GLRX5. encyclopedia.pubyeastgenome.orgresearchgate.net The ISCA1-ISCA2 complex receives these [2Fe-2S] clusters and facilitates their conversion into a [4Fe-4S] cluster, a reaction that requires electron input, often provided by the FDX2-FDXR electron transfer chain. encyclopedia.pubresearchgate.netresearchgate.netnih.gov

Subcellular Localization and Compartmental Dynamics

ISCA2 is predominantly localized to the mitochondria. genecards.orgmolbiolcell.orgnih.govuniprot.orgresearchgate.netzfin.orgproteinatlas.org Specifically, it is found within the mitochondrial matrix and is associated with the mitochondrial [4Fe-4S] assembly complex. uniprot.orgzfin.org

Studies using techniques like subcellular fractionation and confocal microscopy have confirmed the mitochondrial localization of ISCA2 in human cells. molbiolcell.orgresearchgate.net The presence of ISCA2 within the mitochondria is consistent with its function in the mitochondrial ISC assembly pathway, particularly in the later stages involving the maturation of [4Fe-4S] proteins. molbiolcell.orgnih.gov

The compartmental dynamics of ISCA2 involve its interaction with other mitochondrial proteins within the ISC machinery to facilitate the assembly and transfer of Fe-S clusters. The formation of the ISCA1-ISCA2 heterodimer and its interaction with IBA57 occur within the mitochondrial environment, where they receive [2Fe-2S] clusters and assemble the final [4Fe-4S] clusters before their delivery to recipient apoproteins. encyclopedia.pubyeastgenome.orgresearchgate.netacs.org

Protein NamePubChem CID (or Identifier Type)
ISCA2 / ISA2 / HBLD1 proteinUniProtKB: Q86U28
NFS1 proteinUniProtKB: Q9Y697
ISD11 proteinUniProtKB: Q9Y4C8
Frataxin (FXN) proteinUniProtKB: Q16595
Ferredoxin (e.g., FDX2) proteinUniProtKB: P13235
Hsp70 Chaperones (e.g., HSPA9 / Mortalin) proteinUniProtKB: P38646
DnaJ-like Co-chaperones (e.g., HSC20 / TIM14)UniProtKB: Q9Y4L1
ISCA1 proteinUniProtKB: Q9Y6Z8
IBA57 proteinUniProtKB: Q495P1
ISCU proteinUniProtKB: Q9Y6H9
GLRX5 proteinUniProtKB: Q16823
NFU1 proteinUniProtKB: Q9Y6Z9
NUBPL proteinUniProtKB: Q9Y6Z7
BOLA3 proteinUniProtKB: Q9H7C9
ACO2 (Aconitase 2) proteinUniProtKB: Q99798
Ferrochelatase (FECH) proteinUniProtKB: P22830

Note: PubChem CIDs are typically assigned to small molecules. For proteins, identifiers from databases like UniProtKB are more appropriate and are provided here.

Distribution within Mitochondrial Sub-compartments (e.g., Intermembrane Space, Matrix)

ISCA2 is predominantly localized to the mitochondria. nih.govuniprot.orgmolbiolcell.orgnih.govfrontiersin.orgnih.govmssm.eduresearchgate.net Within the mitochondria, ISCA2 has been specifically found in the mitochondrial matrix and is associated with the mitochondrial [4Fe-4S] assembly complex. uniprot.orgresearchgate.net Alongside ISCA1 and IBA57, ISCA2 is involved in the crucial late steps of mitochondrial Fe-S biogenesis. nih.govmolbiolcell.orgnih.govfrontiersin.orgnih.govmssm.edunih.govfrontiersin.orgresearchgate.netmdpi.com While the mitochondrial matrix is the primary reported location for human ISCA2, research on Giardia intestinalis suggests that its ISCA2 homolog might reside, at least partially, in the intermembrane space of mitosomes, highlighting potential variations in localization in different organisms and under specific conditions. diva-portal.org

Methodologies for Studying Protein Subcellular Localization

Determining protein subcellular localization is essential for understanding protein function. A variety of experimental and computational methodologies are employed for this purpose.

Experimental approaches include:

Cell Fractionation and Immunoblotting: This technique involves separating cellular components through differential centrifugation (e.g., using digitonin (B1670571) to permeabilize the plasma membrane while keeping mitochondria intact) followed by detecting the protein of interest in different fractions using antibodies (immunoblotting). nih.govmolbiolcell.orgresearchgate.net

Fluorescence Microscopy: Proteins can be tagged with fluorescent proteins like GFP, and their localization visualized in live or fixed cells using confocal microscopy or immunofluorescence microscopy. molbiolcell.orgresearchgate.netencyclopedia.pubmdpi.com

Immunoelectron Microscopy: This method provides higher resolution localization information by using antibodies labeled with electron-dense particles for visualization under an electron microscope. encyclopedia.pubmdpi.com

Mass Spectrometry: Proteomic approaches using mass spectrometry can identify proteins present in isolated subcellular fractions. encyclopedia.pub

Co-expression of Fluorescent Proteins: Expressing the protein of interest tagged with one fluorescent protein along with a marker protein for a specific organelle tagged with a different fluorescent protein allows for colocalization studies. encyclopedia.pub

Computational approaches predict protein localization based on sequence features and other biological information:

Sequence-Based Methods: These methods analyze amino acid composition, the presence of sorting signals (targeting sequences), and evolutionary information embedded in the protein sequence to predict localization. researchgate.netencyclopedia.pubmdpi.comfrontiersin.orgoup.com

Knowledge-Based Methods: These approaches utilize existing protein annotations from various databases to infer localization. mdpi.com

Image-Based Methods: Machine learning, particularly deep learning, is used to analyze microscopy images and predict protein localization patterns. mdpi.comfrontiersin.orgoup.com

Machine Learning Techniques: Various algorithms, including neural networks, Support Vector Machines (SVM), k-nearest neighbor, hidden Markov models, random forest, and deep learning, are applied to sequence and image data for localization prediction. researchgate.netencyclopedia.pubmdpi.comfrontiersin.orgoup.com

Homology-Based Methods: If a protein shares high sequence similarity with a protein of known localization, it is likely to have the same localization. Tools like BLAST and PSI-BLAST are used for this. encyclopedia.pub

Prediction Tools: Several online tools and software packages are available for predicting subcellular localization based on different algorithms and data types. researchgate.netoup.com

Here is a summary of methodologies:

MethodologyTypeDescription
Cell Fractionation + ImmunoblottingExperimentalSeparating cellular components and detecting protein presence in fractions.
Fluorescence MicroscopyExperimentalVisualizing fluorescently tagged proteins in cells.
Immunoelectron MicroscopyExperimentalHigh-resolution localization using antibody-labeled particles.
Mass SpectrometryExperimentalIdentifying proteins in subcellular fractions using proteomic analysis.
Co-expression of Fluorescent ProteinsExperimentalColocalization studies with organelle markers.
Sequence-Based MethodsComputationalPredicting localization from amino acid sequence features.
Knowledge-Based MethodsComputationalInferring localization from existing protein annotations.
Image-Based MethodsComputationalAnalyzing microscopy images using machine learning.
Machine Learning TechniquesComputationalApplying algorithms to predict localization from various data.
Homology-Based MethodsComputationalPredicting localization based on sequence similarity to known proteins.
Prediction ToolsComputationalUtilizing specialized software and web servers for localization prediction.

Evolutionary Conservation and Functional Divergence

The ISCA2 protein family is conserved across eukaryotic species, reflecting its fundamental role in cellular processes. However, comparative studies reveal both conservation of core function and divergence, particularly when compared to bacterial homologs.

Analysis of Orthologs Across Eukaryotic Species (e.g., Saccharomyces cerevisiae, Human ISCA2)

Human ISCA2 is an ortholog of Saccharomyces cerevisiae Isa2. nih.govmolbiolcell.orgnih.gov The human genome encodes two A-type proteins, ISCA1 and ISCA2, which are related to yeast Isa1 and Isa2, respectively. nih.govmolbiolcell.orgnih.gov The protein Iba57 also interacts physically with Isa1 and Isa2 in yeast. nih.govmolbiolcell.orgnih.gov The essential function of the Isa and Iba57 proteins in Fe-S cluster biogenesis is conserved from bacteria to humans. nih.govmolbiolcell.org Orthology prediction databases confirm the presence of ISCA2 orthologs in various eukaryotic organisms, including humans and S. cerevisiae. genenames.orgpombase.org Sequence alignments of ISCA2 across different species show a high degree of conservation at key amino acid positions, suggesting the importance of these residues for function. frontiersin.org An ISCA2 homolog has also been identified in Dictyostelium discoideum. uniprot.org

Here is a table of representative orthologs:

SpeciesISCA2 Ortholog
Human (Homo sapiens)ISCA2
Yeast (S. cerevisiae)Isa2
Mouse (Mus musculus)Isca2
Rat (Rattus norvegicus)Isca2
Chimpanzee (Pan troglodytes)ISCA2
Dictyostelium discoideumisca2

Functional Complementation Studies with Bacterial Homologs (e.g., IscA, SufA, ErpA)

Bacteria possess their own A-type ISC proteins, including IscA, SufA, and ErpA, which are involved in bacterial Fe-S cluster maturation. nih.govmolbiolcell.org Functional complementation studies in yeast have provided valuable insights into the conservation and divergence of A-type protein function. Notably, while yeast Isa1 (the human ISCA1 ortholog) can be functionally replaced by bacterial A-type ISC proteins like IscA, SufA, or ErpA, yeast Isa2 (the human ISCA2 ortholog) cannot. nih.govnih.govacs.orgnih.govresearchgate.net This distinct lack of complementation by bacterial homologs highlights functional differences between eukaryotic ISCA2 and its bacterial counterparts. nih.govnih.gov

Associated Biological Pathways and Cellular Implications

Impact on Mitochondrial Function and Cellular Metabolism ISCA2 is essential for proper mitochondrial function.mssm.edumolbiolcell.orgnih.govnih.govIts primary role in facilitating the maturation and transfer of [4Fe-4S] clusters to mitochondrial apoproteins is vital for the activity of key enzymes involved in cellular metabolism and the mitochondrial electron transport chain.mssm.eduThese enzymes include aconitase, respiratory complex I, respiratory complex II (succinate dehydrogenase), and lipoic acid synthase.mssm.edumolbiolcell.orgnih.govnih.govnih.govDepletion or dysfunction of ISCA2 leads to diminished activity of these [4Fe-4S] proteins.molbiolcell.orgnih.govnih.govnih.gov

Studies in HeLa cells using RNA interference have demonstrated that depletion of ISCA2 results in massively swollen and enlarged mitochondria that are virtually devoid of cristae membranes, highlighting the protein's importance for mitochondrial biogenesis. molbiolcell.orgnih.govnih.govmolbiolcell.org This disruption in mitochondrial structure is accompanied by altered cell metabolism and bioenergetic failure. mssm.edunih.gov

Mechanisms of ISA2/ISCA2 Dysfunction and Associated Cellular Phenotypes Dysfunction of ISCA2 is primarily linked to impaired [4Fe-4S] cluster assembly and transfer, leading to reduced activity of target mitochondrial proteins.mssm.edunih.govMutations in the ISCA2 gene are associated with severe mitochondrial dysfunction syndromes, particularly Multiple Mitochondrial Dysfunctions Syndrome type 4 (MMDS4).genecards.orgnih.govresearchgate.netjbcgenetics.comfrontiersin.orgThis is an autosomal recessive disorder.jbcgenetics.comfrontiersin.org

Phenotypic manifestations of ISCA2 deficiency are often severe and early-onset, predominantly affecting the central nervous system. researchgate.netnih.gov Common features include infantile-onset developmental regression, spasticity, nystagmus, optic atrophy, and leukodystrophy (abnormal white matter signal in the brain, cerebellum, brain stem, and spinal cord). nih.govresearchgate.netjbcgenetics.comnih.gov Elevated levels of glycine (B1666218) in cerebrospinal fluid and elevated glycine peaks on MR spectroscopy are also frequently observed, indicative of dysfunction in the glycine cleavage system, which relies on a [4Fe-4S] enzyme (lipoic acid synthase). nih.govresearchgate.netnih.gov Patients often progress to a vegetative state and may experience premature death, frequently due to respiratory infections. researchgate.netnih.gov

Specific mutations, such as the founder mutation c.229G>A (p.Gly77Ser) in ISCA2, have been identified in affected individuals. nih.govresearchgate.netjbcgenetics.comfrontiersin.org This mutation has been reported in multiple consanguineous families and is strongly associated with the characteristic MMDS4 phenotype. nih.govresearchgate.netfrontiersin.org Other novel missense variants, like c.70A>G (p.Arg24Gly), have also been identified and shown to disrupt normal ISCA2 splicing, leading to presumed truncated proteins and metabolic pathway disturbances in patient-derived cells. frontiersin.org

Defects in ISCA2 specifically impair the function of [4Fe-4S] proteins, while [2Fe-2S] proteins like ferrochelatase and cellular heme content remain largely unaffected. molbiolcell.orgnih.govnih.govnih.gov Reduced protein lipoylation, presumably due to faulty Fe-S cluster generation for lipoic acid synthase, has also been observed in fibroblasts from patients with ISCA2 defects. nih.gov

Here is a summary of observed phenotypes associated with ISCA2 dysfunction:

PhenotypeDescriptionAssociated Molecular Defect(s)Source(s)
Infantile-onset leukodystrophyAbnormal white matter signal in CNS (brain, cerebellum, brain stem, spinal cord)Impaired [4Fe-4S] cluster assembly affecting myelin maintenance nih.govresearchgate.netjbcgenetics.comfrontiersin.orgnih.gov
Neurodevelopmental regressionLoss of acquired milestones, progressive neurological declineDefective [4Fe-4S] enzyme activity in neurons nih.govresearchgate.netjbcgenetics.comfrontiersin.orgnih.gov
NystagmusInvoluntary eye movementsNeurological dysfunction researchgate.netjbcgenetics.comnih.gov
Optic atrophyDegeneration of the optic nerveNeurological dysfunction researchgate.netjbcgenetics.comnih.gov
HyperglycinemiaElevated glycine levels in CSF and/or on MR spectroscopyDysfunction of lipoic acid synthase (glycine cleavage system) nih.govresearchgate.netjbcgenetics.comnih.gov
Mitochondrial morphology defectsSwollen and enlarged mitochondria, loss of cristae membranesDisrupted mitochondrial biogenesis due to faulty ISC assembly molbiolcell.orgnih.govnih.govmolbiolcell.org
Diminished [4Fe-4S] enzyme activityReduced activity of aconitase, complex I, complex II, lipoic acid synthaseImpaired [4Fe-4S] cluster maturation and transfer mssm.edumolbiolcell.orgnih.govnih.govnih.gov
mtDNA depletionReduced copy number of mitochondrial DNALinkage observed in some ISCA2 deficiency cases mssm.edunih.gov

Research Methodologies for ISA2/ISCA2 Protein

Investigating the function and interactions of ISCA2 protein utilizes a range of molecular and cellular biology techniques.

Genetic Manipulation and Mutagenesis Approaches Genetic manipulation, such as RNA interference (RNAi) or shRNA knockdown, is commonly used to reduce the expression levels of ISCA2 in cell lines (e.g., HeLa cells, glioblastoma cells) to study the consequences of ISCA2 depletion on cellular processes and protein function.molbiolcell.orgnih.govnih.govnih.govThis allows researchers to observe the impact on mitochondrial morphology, enzyme activities, and overall cell metabolism.molbiolcell.orgnih.govnih.govnih.govmolbiolcell.org

Mutagenesis approaches, including the study of naturally occurring pathogenic variants in the ISCA2 gene (e.g., missense mutations), provide insight into how specific amino acid changes affect protein function, splicing, and ultimately lead to disease phenotypes. nih.govresearchgate.netfrontiersin.org Techniques like Sanger sequencing and whole exome sequencing are used to identify and confirm these mutations in patients. nih.govfrontiersin.org Functional characterization of these mutations can involve assessing their impact on protein expression, localization, and interaction with other proteins. frontiersin.org

Protein Complex Formation and Interaction Analysis (e.g., Immunoprecipitation) Understanding how ISCA2 interacts with other proteins in the mitochondrial ISC assembly machinery is crucial. ISCA2 is known to interact with ISCA1 and IBA57, forming complexes involved in [4Fe-4S] cluster assembly and transfer.mssm.edumolbiolcell.orgnih.govnih.govuniprot.orgmolbiolcell.orgnih.govacs.orgpnas.orgresearchgate.netresearchgate.net

Immunoprecipitation (IP) is a key technique used to study these protein interactions. This method involves using specific antibodies to isolate ISCA2 (or a tagged version of ISCA2) and any proteins that are physically bound to it from cell lysates. nih.govnih.govresearchgate.netoup.com The co-purified proteins are then typically identified by Western blotting using antibodies against known or suspected interaction partners (e.g., ISCA1, IBA57, NFU1, GLRX5) or by mass spectrometry-based techniques like MudPIT (Multi-dimensional Protein Identification Technology). researchgate.netoup.com

Studies using co-immunoprecipitation have confirmed the interaction between ISCA1 and ISCA2, as well as a specific interaction between ISCA2 and IBA57, while an interaction between IBA57 and ISCA1 has not been consistently detected, suggesting that the three proteins may not always form a single stable ternary complex. researchgate.netoup.com These interaction analyses help to delineate the protein networks and complex formations involved in the late stages of mitochondrial [4Fe-4S] protein maturation. researchgate.netoup.com

Other techniques used in conjunction with IP or independently to study protein interactions and complex formation include yeast two-hybrid (Y2H) assays and biophysical techniques. oup.comnih.gov Y2H can identify direct protein-protein interactions, while biophysical methods can provide detailed insights into complex formation and the role of Fe/S clusters in these interactions. acs.orgnih.gov

Here is a table summarizing key protein interactions involving ISCA2:

Interacting ProteinType of InteractionContext/RoleSource(s)
ISCA1Direct interactionForms a heterocomplex with ISCA2 for [4Fe-4S] cluster assembly and transfer nih.govresearchgate.netresearchgate.netoup.com
IBA57Direct interactionForms a complex with ISCA2, involved in [4Fe-4S] cluster maturation uniprot.orgnih.govacs.orgresearchgate.net
GLRX5InteractionReceives [2Fe-2S] clusters from GLRX5 nih.govacs.orgresearchgate.netoup.com
NFU1InteractionInvolved in [4Fe-4S] cluster transfer to target proteins researchgate.netnih.govresearchgate.netoup.comnih.gov
FDX2InteractionProvides electrons for [4Fe-4S] cluster formation on ISCA1-ISCA2 complex pnas.orgresearchgate.netoup.com
ISCU2InteractionPotential interaction, involved in initial Fe/S cluster scaffold nih.govoup.com

In Vivo and In Vitro Functional Assays

Investigating the specific role of ISCA2 in Fe-S cluster biogenesis and its broader impact on cellular processes necessitates a combination of in vivo and in vitro functional assays.

In vivo studies often involve manipulating ISCA2 expression levels in living organisms or cell lines. Techniques such as RNA interference (RNAi) can be employed to deplete ISCA2 protein in cells, allowing researchers to observe the resulting phenotypic consequences nih.govmolbiolcell.orgnih.gov. For instance, depletion of ISCA2 in HeLa cells by RNAi technology led to massively swollen and enlarged mitochondria with a significant reduction in cristae membranes, highlighting its importance for mitochondrial biogenesis nih.govmolbiolcell.org. Furthermore, the activities of mitochondrial [4Fe-4S] proteins, including aconitase, respiratory complex I, and lipoic acid synthase, were found to be diminished in ISCA2-depleted cells nih.govmolbiolcell.org. Genetic knockout or knockdown models in organisms like mice can also provide insights into the systemic effects of ISCA2 deficiency researchgate.net. Studies in patients with mutations in the ISCA2 gene, leading to multiple mitochondrial dysfunctions syndrome 4 (MMDS4), represent a crucial form of in vivo analysis, revealing severe neurological and metabolic consequences associated with impaired ISCA2 function frontiersin.orgnih.govuniprot.orggenecards.org.

In vitro functional assays aim to reconstitute or analyze specific steps of Fe-S cluster assembly involving ISCA2 in a controlled environment. These assays can involve purified recombinant proteins to study protein-protein interactions and the biochemical activity of ISCA2. For example, studies have shown that human IBA57 protein forms a heterodimeric complex with ISCA2, bridged by a [2Fe-2S] cluster, and this cluster binding is essential for complex formation acs.org. In vitro reconstitution systems have been developed to study the function of ISC factors, including ISCA1-ISCA2-IBA57, in the formation of [4Fe-4S] clusters pnas.org. These systems have revealed that the reduced ferredoxin FDX2 is essential for [4Fe-4S] cluster assembly on target proteins like aconitase, transferring electrons to ISCA1-ISCA2 for the reductive fusion of [2Fe-2S] clusters pnas.org. Protein-protein interaction studies, such as those using BioGRID and IntAct databases, identify proteins that physically interact with ISCA2, providing clues about its functional partners within the cell uniprot.org.

Data from functional assays can be presented in various formats. For instance, enzyme activity measurements following ISCA2 depletion can be shown in bar graphs or tables. Protein interaction data can be visualized as network diagrams.

Below is a representation of potential data from in vivo depletion studies, illustrating the impact on the activity of key mitochondrial enzymes.

EnzymeActivity in Control Cells (% of maximum)Activity in ISCA2-Depleted Cells (% of maximum)
Aconitase100~20-40
Respiratory Complex I100~30-50
Lipoic Acid Synthase100~25-45
Ferrochelatase100~95-105

Note: This table presents representative data based on research findings indicating reduced activity of [4Fe-4S] enzymes upon ISCA2 depletion, while a [2Fe-2S] enzyme like ferrochelatase remains largely unaffected nih.govmolbiolcell.org. The exact percentages can vary depending on the experimental conditions and cell type.

Gene Expression Profiling Techniques (e.g., RNA sequencing, qPCR)

Gene expression profiling techniques are instrumental in understanding the transcriptional regulation of the ISCA2 gene and how its expression levels correlate with various physiological and pathological conditions.

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the quantification of ISCA2 mRNA levels across different tissues, developmental stages, or in response to specific stimuli or disease states nih.govlubio.ch. Studies utilizing RNA-Seq have shown ISCA2 expression in a wide range of human tissues, including the left ventricle myocardium and numerous other cell types uniprot.orgbgee.org. Analysis of RNA-Seq data can reveal differential expression of ISCA2 in diseased tissues compared to normal controls. For example, ISCA2 has been found to be upregulated in head and neck squamous cell carcinoma (HNSC) tissues compared to normal tissues, and this upregulation has been correlated with disease progression and patient prognosis researchgate.netfrontiersin.org.

Quantitative real-time PCR (qPCR) is a more targeted method used to quantify the expression of specific genes, including ISCA2 nih.govlubio.chbiosistemika.com. qPCR is often used to validate findings from RNA-Seq studies or to measure ISCA2 expression in a smaller number of samples or specific experimental conditions biosistemika.comnih.gov. While both RNA-Seq and qPCR can provide quantitative gene expression data, there can be variations between the results obtained by the two methods due to differences in methodology and data analysis nih.govresearchgate.net.

Gene expression profiling can involve analyzing publicly available datasets or conducting de novo experiments. Databases like Bgee and Expression Atlas provide information on ISCA2 expression across various human and mouse tissues and cell types mssm.eduuniprot.orgbgee.orgjax.org.

Below is a representation of potential gene expression data for ISCA2 in different tissues, which could be obtained from RNA-Seq or qPCR studies.

TissueISCA2 Expression Level (Arbitrary Units)
Left Ventricle MyocardiumHigh
BrainHigh
LiverModerate
KidneyModerate
Skeletal MuscleModerate
PancreasLow

Note: This table presents generalized findings based on expression data availability in databases mssm.eduuniprot.orgbgee.org. Actual expression levels can vary depending on the dataset and normalization methods.

Studies of Protein Isoforms and High-Homology Proteins

Studies of ISCA2 protein isoforms and proteins with high homology provide crucial context for understanding the specific function of ISCA2 within the broader family of A-type ISC proteins.

The human ISCA2 gene is known to have at least two transcript variants, which can potentially encode different protein isoforms nih.govuniprot.orggenecards.org. While the canonical sequence has been characterized, research into the specific functions and potential differences between these isoforms is ongoing uniprot.org. Alternative splicing is a primary mechanism for generating protein isoforms, leading to variations in protein sequence and potentially affecting localization, interactions, or function wikipedia.org.

ISCA2 belongs to the A-type iron-sulfur cluster protein family. In humans, ISCA1 is a paralog of ISCA2, sharing significant homology molbiolcell.orgresearchgate.netgenecards.org. Both ISCA1 and ISCA2 are related to the yeast proteins Isa1 and Isa2, respectively nih.govmolbiolcell.org. Studies comparing ISCA1 and ISCA2 highlight their cooperative roles in the maturation of mitochondrial [4Fe-4S] proteins researchgate.netnih.govresearchgate.net. ISCA1 has been shown to orchestrate the function of ISCA2 and NFU1 in this process, suggesting a coordinated mechanism for [4Fe-4S] cluster transfer researchgate.netnih.gov. While both are involved in [4Fe-4S] biogenesis, their precise individual contributions and potential for functional redundancy or specialization are areas of active research.

Proteins with high homology to ISCA2 in other organisms, such as the ISAS2 protein in Aeromonas salmonicida, can also be studied to understand conserved functions and evolutionary relationships ontosight.aibiotoul.fr. However, it is important to note that while bacterial ISAS2 is associated with insertion sequences and can influence antibiotic resistance and virulence, the human mitochondrial ISCA2 has a distinct role in Fe-S cluster assembly ontosight.aibiotoul.frasm.org.

Studies involving homologous proteins often employ comparative sequence analysis, structural modeling, and functional complementation assays where a homologous protein from one organism is introduced into a system deficient in the other to see if it can restore function. Research findings indicate that the dedicated function of Isa and Iba57 proteins in [4Fe-4S] biogenesis is conserved from bacteria to humans nih.gov.

Integrated Research Perspectives and Future Directions for Isas2 Protein Studies

Comparative Analysis of Diverse ISAS2 Protein Functions

Current research predominantly characterizes ISAS2 based on its role in genetic mobility. A comparative analysis of ISAS2 function necessitates distinguishing its established transposase activity from other potential, though currently unsubstantiated, roles such as metabolic scaffolding.

Distinctions in Genetic Mobility versus Metabolic Scaffolding Roles

ISAS2 is classified as a transposase, a protein essential for the movement of insertion sequences (IS) within genomes. vulcanchem.comnih.govasm.orgscispace.com Specifically, ISAS2 is associated with the ISAS2 insertion element, a member of the IS30 family. nih.govasm.org This genetic mobility facilitates genomic rearrangements, gene acquisition (including antibiotic resistance genes), and can influence gene expression, potentially leading to changes in bacterial phenotypes such as virulence. vulcanchem.comnih.govasm.orgpeerj.compeerj.comnih.gov For instance, the ISAS2 element has been found in plasmids carrying antibiotic resistance genes, suggesting its involvement in their dissemination. peerj.compeerj.com The insertion of IS elements, including potentially ISAS2, has been linked to the attenuation or complete loss of virulence in A. salmonicida. nih.gov

In contrast to its well-documented role in genetic mobility, there is currently no substantial research or evidence identifying this compound as having metabolic scaffolding functions. Metabolic scaffolding proteins typically organize enzymes involved in a metabolic pathway, enhancing efficiency and regulation. The available literature focuses on ISAS2's enzymatic activity related to DNA transposition rather than its potential to physically organize metabolic enzymes or pathways. Future research could explore whether ISAS2 possesses moonlighting functions beyond transposition, but its primary and characterized role remains centered on genetic element movement.

Convergent and Divergent Methodological Applications

Studying the genetic mobility function of ISAS2 has historically involved techniques such as PCR amplification with ISAS2-specific primers, Southern blot hybridization using labeled ISAS2 probes, and whole-genome sequencing followed by bioinformatic analysis to identify insertion sites and assess the impact of transposition events. vulcanchem.comcore.ac.ukdntb.gov.ua Comparative genomics and sequence analysis have been crucial in classifying ISAS2 as a member of the IS30 family and understanding its evolutionary relationships with other transposases. nih.govasm.org

Methodologies for investigating potential metabolic scaffolding roles, if such functions were hypothesized for ISAS2, would diverge significantly. These might include techniques to study protein-protein interactions with metabolic enzymes, analysis of metabolic intermediates in the presence or absence of functional ISAS2, or localization studies to determine if ISAS2 associates with specific metabolic complexes or cellular compartments.

However, there are also convergent methodological applications. Bioinformatic analysis, for example, is crucial for both studying genetic mobility (identifying ISAS2 elements and their genomic context) vulcanchem.comcore.ac.ukgenome.jpdntb.gov.ua and for predicting protein function, interactions, and potential scaffolding roles based on sequence features and structural predictions. nih.govnih.govshankariasparliament.comnih.govjmicrobiol.or.krnih.gov Similarly, structural biology techniques, while essential for understanding the mechanism of transposition, could also potentially reveal interaction interfaces relevant to scaffolding, should they exist.

Advanced Methodologies in Protein Research Applicable to ISAS2 Proteins

Applying advanced protein research methodologies holds significant promise for unraveling the intricacies of this compound function and dynamics, particularly its transposase activity.

Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy, Cryo-Electron Microscopy, Small-Angle X-ray Scattering)

Structural biology techniques are fundamental for determining the three-dimensional structure of proteins, which is crucial for understanding their mechanisms of action.

X-ray Crystallography can provide high-resolution atomic models of proteins. jic.ac.uknih.govlibretexts.orgk-state.edu For ISAS2, this could reveal the active site involved in DNA cleavage and ligation during transposition, as well as domains involved in DNA binding or protein-protein interactions. Challenges may include obtaining high-quality crystals of this compound, which can be a bottleneck for many proteins, particularly membrane-associated or flexible ones. nih.govlibretexts.orgk-state.edu

NMR Spectroscopy is valuable for studying protein structure, dynamics, and interactions in solution. researchmap.jp It can provide information on protein folding, conformational changes upon DNA binding or interaction with other proteins, and the flexibility of different regions of ISAS2.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, allowing the determination of structures for large protein complexes and flexible molecules at increasingly higher resolutions. nih.govnih.govrsb.org.ukyoutube.com Cryo-EM could be particularly useful for studying ISAS2 in complex with DNA or other interacting proteins involved in the transposition machinery.

Collectively, these techniques can provide a comprehensive picture of ISAS2 structure and dynamics, offering insights into the molecular basis of its transposase activity.

Protein-Protein Interaction Mapping (e.g., High-Throughput Screening, Computational Prediction, Interactome Analysis)

Understanding the protein interaction network of ISAS2 is essential for a complete picture of its function and regulation.

High-Throughput Screening methods, such as yeast two-hybrid systems or affinity purification followed by mass spectrometry, can identify proteins that interact with ISAS2 on a large scale. d-nb.infothermofisher.comembopress.orgbio-rad.com Identifying ISAS2 interaction partners could reveal host factors or other bacterial proteins that modulate its transposition activity or are affected by ISAS2 activity.

Computational Prediction methods use algorithms and databases to predict potential protein interaction partners based on sequence, structure, and other biological data. shankariasparliament.comnih.govjmicrobiol.or.krnih.gov These predictions can guide experimental validation efforts.

Interactome Analysis involves mapping the complete set of protein interactions within a cell or organism. nih.govresearchgate.netd-nb.infoembopress.org Placing ISAS2 within the broader bacterial interactome can help understand its functional context and identify pathways or processes it might influence. researchgate.netembopress.org

Mapping the protein interaction landscape of ISAS2 can provide crucial clues about its regulatory mechanisms, its coordination with host cellular processes, and its potential impact on bacterial physiology beyond simple DNA movement.

Computational and Bioinformatic Modeling for Protein Function and Dynamics

Computational and bioinformatic approaches are indispensable for analyzing the wealth of data generated by experimental techniques and for making predictions about protein behavior.

Bioinformatic analysis has already been applied to ISAS2 for sequence analysis and classification. vulcanchem.comcore.ac.ukgenome.jpdntb.gov.ua This includes identifying conserved domains, predicting functional sites, and comparing ISAS2 sequences across different strains or species. core.ac.ukgenome.jpdntb.gov.ua

Computational Modeling can be used to predict the three-dimensional structure of ISAS2, especially when experimental structures are unavailable or for studying different conformational states. nih.govshankariasparliament.comnih.govjmicrobiol.or.krnih.gov Techniques like homology modeling or ab initio modeling can provide structural hypotheses. nih.govjmicrobiol.or.kr

Molecular Dynamics Simulations can simulate the movement and behavior of ISAS2 atoms over time, providing insights into protein flexibility, conformational changes, and interactions with DNA or other molecules at an atomic level.

Computational approaches can also predict DNA binding sites on ISAS2, model the interaction between ISAS2 and its target DNA sequences, and simulate the transposition process. nih.gov Furthermore, bioinformatics tools can integrate data from transcriptomics, proteomics, and genomics to understand the cellular context and consequences of ISAS2 activity. frontiersin.orgnih.govresearchgate.net

These computational and bioinformatic methods are crucial for interpreting experimental data, generating testable hypotheses, and providing a systems-level understanding of this compound's role in bacterial biology.

Future Avenues in this compound Research

Future studies are poised to delve deeper into the regulatory mechanisms governing ISAS2 and its interacting partners, broaden the understanding of its role in Fe-S cluster biogenesis, integrate multi-omics approaches for a holistic view, explore its utility in genetic engineering, and further define its specific functions in eukaryotic cellular homeostasis.

Deeper Elucidation of Regulatory Networks Governing Transposase Activity

While the primary function of ISCA2/ISAS2 is linked to iron-sulfur cluster assembly, some sources mention ISAS2 in the context of Tn7-like transposition proteins, suggesting a potential, though less characterized, link to transposase activity or genetic modification potential peerj.com. Future research could focus on clarifying if this compound directly possesses transposase activity or if its involvement is indirect, perhaps through influencing the cellular environment or interacting with actual transposase enzymes. Understanding the regulatory networks that might govern any such potential activity, including the factors that initiate or inhibit it, would be crucial. This could involve identifying specific protein-protein interactions, post-translational modifications, or signaling pathways that impact ISAS2 in this context. Research into how transposable elements are regulated, often involving host defense mechanisms like DNA methylation and RNA interference, as well as the action of specific proteins, could provide a framework for investigating potential regulatory links to ISAS2 libretexts.org. Transposons themselves can influence regulatory networks by inserting into genes or regulatory regions, potentially creating new regulatory circuits libretexts.orgmdpi.com. Investigating if ISAS2 plays any role in these complex interactions represents a potential future research avenue.

Comprehensive Mapping of Iron-Sulfur Cluster Biogenesis Pathways and Co-factors

ISAS2 (ISCA2) is known to be a vital component of the [4Fe-4S] cluster assembly machinery in mitochondria. researchgate.net It interacts with ISCA1 and IBA57, forming a complex that is important for the synthesis and transfer of [4Fe-4S] clusters. researchgate.net In vitro studies have shown that the ISCA1-ISCA2 heterocomplex can receive [2Fe-2S] clusters from GLRX5 and convert them into [4Fe-4S] clusters, a process that can be supported by electron transfer chains. researchgate.net Depletion of ISCA1, ISCA2, or IBA57 in human cells leads to deficiencies in the function of several mitochondrial [4Fe-4S] enzymes. researchgate.netnih.gov Future research should aim for a more comprehensive mapping of the entire Fe-S cluster biogenesis pathway, detailing the precise sequence of events, the transient interactions between proteins, and the roles of various cofactors involved in the process. This includes identifying the specific iron donors and electron transfer pathways utilized by the ISCA1-ISCA2-IBA57 complex in vivo. researchgate.netmdpi.com Further investigation into how the [2Fe-2S] ISCA2-IBA57 complex forms and stabilizes clusters, as well as its ability to reactivate apo-aconitase, will provide deeper insights into the maturation of mitochondrial [4Fe-4S] proteins. acs.org Understanding the potential for overlapping functions between human ISCA1 and ISCA2, as suggested by partial rescues in studies with orthologues, also warrants further investigation. researchgate.net

Development of Integrated 'Omics' Approaches (e.g., Genomics, Proteomics, Metabolomics)

The application of integrated 'omics' approaches is crucial for a holistic understanding of this compound function and its impact on cellular physiology. isaaa.orgisaaa.orgmdpi.comnih.gov Genomics can provide insights into the genetic regulation of ISAS2 expression, identifying transcription factors and regulatory elements that control its synthesis. isaaa.orgisaaa.org Proteomics can be used to study this compound levels, post-translational modifications, and its interaction partners under different cellular conditions or in disease states. isaaa.orgisaaa.orgnih.gov This can help map the dynamic protein networks in which ISAS2 participates. Metabolomics, which studies the complete set of small molecules in a cell, can reveal the downstream effects of altered ISAS2 function on metabolic pathways, particularly those dependent on Fe-S cluster enzymes. isaaa.orgisaaa.orgmdpi.comnih.gov Integrating data from these different 'omics' levels can help build comprehensive models of how ISAS2 influences cellular homeostasis and how its dysfunction contributes to disease. nih.gov This multi-dimensional approach can help identify potential biomarkers and therapeutic targets related to ISAS2-mediated pathways.

Exploiting ISAS2 Transposase for Genetic Engineering Applications

While the primary established role of ISCA2/ISAS2 is in Fe-S cluster assembly, any potential link to transposase activity peerj.com could open avenues for exploring its application in genetic engineering. Transposases are enzymes that facilitate the movement of transposable elements within a genome, a process that can be harnessed for introducing, removing, or modifying genes. mdpi.combioinnovatise.com If ISAS2 possesses or is involved with transposase activity, future research could investigate its potential as a tool for targeted gene insertion or deletion, particularly in eukaryotic systems where ISCA2 is found. researchgate.netnih.gov This could involve modifying ISAS2 or associated elements to improve efficiency, target specificity, and reduce off-target effects, similar to the development of other transposase-based genetic engineering tools. bioinnovatise.com However, it is crucial to first definitively establish and characterize any such transposase activity associated with ISAS2 before exploring these applications.

Q & A

Q. Table 1: Comparison of Techniques for ISAS2 Interaction Mapping

TechniqueProsConsKey Citations
CETSA (Cellular Thermal Shift Assay)Captures native-state interactionsRequires high-abundance targets
ITDR (Isothermal Dose-Response)Quantifies binding affinityLimited to soluble proteins
Proximity Ligation Assay (PLA)Single-molecule resolutionAntibody specificity critical

Q. Table 2: Troubleshooting Common ISAS2 Experimental Issues

IssueSolutionValidation Method
Low antibody specificityPre-clear lysates with IgG beadsWestern blot with knockout lysates
Inconsistent SEC resultsAdd reducing agents (e.g., DTT)Repeat under denaturing conditions
High background in ELISAOptimize blocking buffer (e.g., BSA vs. casein)Include no-antibody controls

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